4-Hydroxybenzenesulfonamide
Overview
Description
4-Hydroxybenzenesulfonamide, also known as this compound, is a white crystalline solid that is used as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is a sulfonamide derivative of benzene and is an important building block for many synthetic organic compounds. It is also used for the synthesis of heterocyclic compounds, such as the quinoline and isoquinoline classes. This compound is also used as a reagent in the synthesis of other compounds, such as nitrobenzene and other aromatic compounds.
Scientific Research Applications
Decomposition Study : Bonner and Ko (1992) investigated the decomposition of N-hydroxybenzenesulfonamide in alkaline solutions, which is relevant for understanding its chemical behavior and potential applications in creating other compounds (Bonner & Ko, 1992).
Mode of Action of Sulfanilamide : Bliss and Long (1937) examined the role of 4-Hydroxybenzenesulfonamide derivatives in the treatment of infections, highlighting its significance in medical research (Bliss & Long, 1937).
Synthesis of Hypoglycemic Agents : Suzue and Irikura (1968) synthesized derivatives of 2-Hydroxybenzenesulfonamides, indicating its use in the development of new therapeutic compounds (Suzue & Irikura, 1968).
Drug Allergy Mechanism Study : Yamamoto et al. (1973) explored the role of this compound in drug allergies, contributing to understanding adverse drug reactions (Yamamoto et al., 1973).
Synthesis of N-aryl-hydroxybenzenesulfonamide : Jun-ju (2004) worked on synthesizing derivatives of N-aryl-o-hydroxybenzenesulfonamide, suggesting its importance in chemical synthesis (Shen Jun-ju, 2004).
Antimicrobial Activity Study : Vanparia et al. (2010) synthesized and tested the antimicrobial activity of novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide derivatives, indicating its potential in antimicrobial treatments (Vanparia et al., 2010).
Liquid Chromatography Application : Ressler and Knapp (1985) reported the chromatographic behavior of oxidized sulfanilamide derivatives like 4-Hydroxylaminobenzenesulfonamide, relevant in analytical chemistry (Ressler & Knapp, 1985).
Spectroscopic Investigation : Mahmood et al. (2016) conducted a combined experimental and quantum chemical approach to study sulfonamide derivatives, including N-(4-hydroxyphenethyl)-4-methylbenzenesulfonamide, for electronic properties analysis (Mahmood et al., 2016).
Catalytic Application : Işci et al. (2014) used 4-tert-Butylbenzenesulfonamide, a related compound, as a substituent in iron phthalocyanine for potential oxidation catalysts, indicating the chemical's role in catalysis (Işci et al., 2014).
Mechanism of Action
Target of Action
The primary target of 4-Hydroxybenzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH and fluid balance in the body .
Mode of Action
This compound interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion in the enzyme . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .
Pharmacokinetics
The compound’s molecular weight of 17319 Da suggests that it may have good bioavailability, as molecules under 500 Da are generally well-absorbed .
Result of Action
The binding of this compound to carbonic anhydrase inhibits the enzyme’s activity . This can lead to changes at the molecular and cellular levels, potentially affecting processes such as pH and fluid balance.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its binding to carbonic anhydrase . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, could potentially interact with this compound and affect its action .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Hydroxybenzenesulfonamide has been found to interact with carbonic anhydrases, a type of zinc-containing metalloenzyme . It binds to these enzymes with high affinity, forming a coordination bond between its negatively charged amino group and the zinc ion in the enzyme . This interaction also involves the formation of hydrogen bonds and hydrophobic contacts with other parts of the enzyme molecule .
Cellular Effects
The interaction of this compound with carbonic anhydrases can have significant effects on cellular processes. Carbonic anhydrases play a crucial role in maintaining pH and CO2 balance within cells, and their inhibition can disrupt these balances
Molecular Mechanism
The molecular mechanism of this compound involves its binding to carbonic anhydrases. The negatively charged amino group of the compound forms a coordination bond with the zinc ion in the enzyme . This binding reaction is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide .
Metabolic Pathways
This compound is involved in the metabolic pathway of carbonic anhydrases
properties
IUPAC Name |
4-hydroxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4,8H,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRCLGLKRZLKHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061797 | |
Record name | Benzenesulfonamide, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1576-43-8 | |
Record name | 4-Hydroxybenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1576-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Hydroxybenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxybenzenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, 4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-hydroxybenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-HYDROXYBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IIT7R7VPJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Hydroxybenzenesulfonamide in color-forming technologies?
A: this compound plays a crucial role as a color developer in pressure-sensitive recording materials. Research indicates its incorporation into color-forming sheets, specifically within the color-forming layer alongside a semi-synthetic solid acid. This specific type of acid is derived from acid-treated clay minerals with a laminar structure, where the silica content ranges from 82% to 96.5% by dry weight []. This composition highlights the compound's ability to interact with specific acidic environments to generate color, making it relevant for applications like carbonless copy paper and thermal printing.
Q2: How is this compound used in the synthesis of complex organic dyes?
A: The synthesis of "Acid Alizarin Violet N" derivatives relies on this compound as a key precursor. One method involves a multi-step process starting with the chlorosulfonation of 2-nitroanisole. This leads to the formation of 4-methoxy-3-nitrobenzenesulfonyl chloride, which then undergoes a reaction with N-butyl(3-phenylpropyl) amine to produce a specific benzenesulfonamide derivative []. Further modifications of this derivative, including hydrolysis, reduction, diazotization, and finally, coupling with 2-naphthol, result in the formation of complex azo dyes like N-Butyl-N-(3-phenylpropyl)-4-hydroxy-3-(2-hydroxy-1-naphthyl) azobenzenesulfonamide []. This highlights the compound's versatility as a building block for synthesizing complex molecules with potential applications in various fields, including textiles and inks.
Q3: Is there evidence of this compound interacting with biological systems?
A: Yes, research has explored the interaction of this compound with Human Carbonic Anhydrase II (HCA II), a zinc-containing metalloenzyme found in various tissues []. While the specific details of this interaction are not elaborated upon in the provided abstract, the formation of a complex between HCA II and this compound suggests its potential as an enzyme inhibitor. This finding opens avenues for investigating its potential therapeutic applications, particularly in conditions where HCA II activity is dysregulated.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.